2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then subjected to further functionalization to introduce the hydroxy and pentyl groups.
The benzenesulfonamide moiety can be synthesized separately through sulfonation reactions involving chlorobenzene derivatives. The final step involves coupling the thiophene derivative with the benzenesulfonamide under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiophene and hydroxy-pentyl groups, making it less versatile.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide: Lacks the chlorine substitutions, which can affect its reactivity and binding properties.
Uniqueness
2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the thiophene ring and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFCXBSZBOGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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